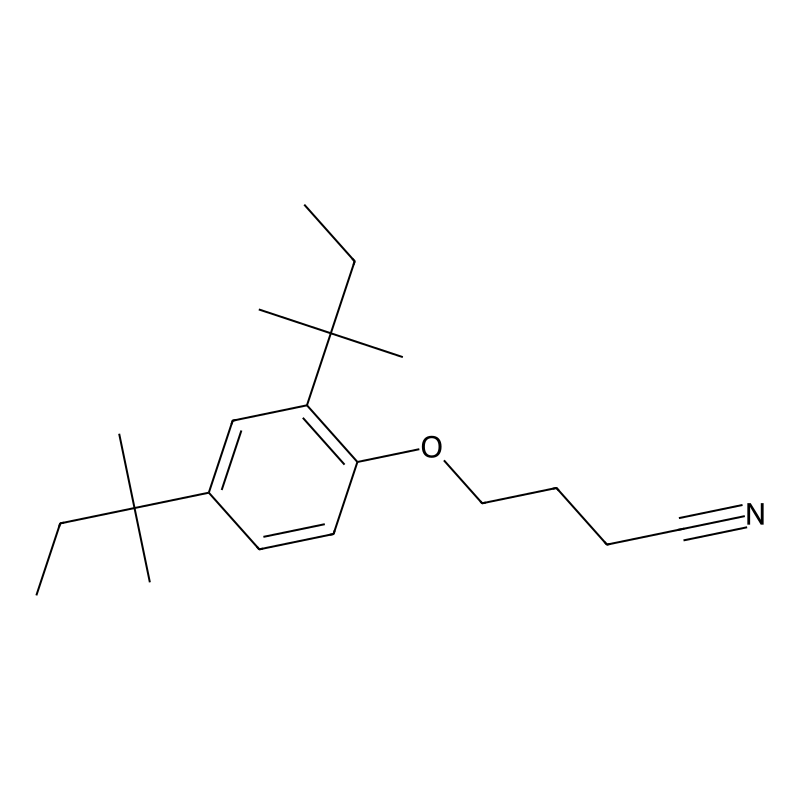4-(2,4-Di-tert-pentylphenoxy)butanenitrile
Catalog No.
S774505
CAS No.
36268-65-2
M.F
C20H31NO
M. Wt
301.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
36268-65-2
Product Name
4-(2,4-Di-tert-pentylphenoxy)butanenitrile
IUPAC Name
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanenitrile
Molecular Formula
C20H31NO
Molecular Weight
301.5 g/mol
InChI
InChI=1S/C20H31NO/c1-7-19(3,4)16-11-12-18(22-14-10-9-13-21)17(15-16)20(5,6)8-2/h11-12,15H,7-10,14H2,1-6H3
InChI Key
JEWCXPGDBLFXNE-UHFFFAOYSA-N
SMILES
CCC(C)(C)C1=CC(=C(C=C1)OCCCC#N)C(C)(C)CC
Canonical SMILES
CCC(C)(C)C1=CC(=C(C=C1)OCCCC#N)C(C)(C)CC
4-(2,4-Di-tert-pentylphenoxy)butanenitrile is a chemical compound also known as DTBPB that falls under the class of nitriles. It is a colorless and odorless powder that has attracted significant scientific interest due to its beneficial properties in various fields of research and industry. The compound is commonly used as an intermediate for a wide range of industrial applications, including the production of polymers, pharmaceuticals, and agrochemicals.
DTBPB has a molecular formula of C26H39NO, with a molecular weight of 385.6 g/mol. The compound has a melting point of around 109°C and a boiling point of 470°C. It is sparingly soluble in water and soluble in common organic solvents. DTBPB is stable under normal conditions and is not considered to be flammable.
DTBPB is synthesized via a complex reaction pathway that involves multiple steps. The most widely used method involves the reaction of 2,4-di-tert-pentylphenol with butyraldehyde to form the intermediate 2,4-di-tert-pentylphenyl butyraldehyde. This intermediate is then converted to DTBPB via the reaction with hydrogen cyanide. Various spectroscopic and analytical techniques, including NMR, IR, and GC-MS, are used to characterize and confirm the molecular structure and purity of DTBPB.
Several analytical methods have been developed and validated to detect and quantify DTBPB in various matrices, including environmental, industrial, and biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used method due to its high sensitivity, specificity, and accuracy. Other methods, such as liquid chromatography (LC) and Fourier-transform infrared (FTIR) spectroscopy, have also been reported to detect and quantify DTBPB with varying levels of sensitivity and selectivity.
DTBPB has been reported to possess several biological properties, including antimicrobial, antifungal, and antiviral activity. Studies have shown that DTBPB exhibits potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. DTBPB has also been reported to have antifungal activity against Candida albicans and Aspergillus niger. However, the mechanism of action of DTBPB on microorganisms is not fully understood.
DTBPB is generally considered to be low in toxicity, based on various toxicity studies conducted in laboratory animals. Oral administration of DTBPB at doses up to 2000 mg/kg did not result in any significant toxicity or mortality in rats. However, the long-term toxicity and potential carcinogenicity of DTBPB have not been fully evaluated.
DTBPB has several applications in various fields of research and industry. The compound is commonly used as an intermediate in the synthesis of polymers, such as polyamide-imides and poly(ether sulphones). DTBPB has also been reported to have applications in the field of organic electronics, where it is used as a hole-transporting material in organic light-emitting diodes (OLEDs). Other potential applications of DTBPB include its use as a stabilizer for polymeric materials and as a chiral building block in organic synthesis.
The current state of research on DTBPB is focused on its potential applications in various fields of research and industry, such as organic electronics and polymer synthesis. Several studies are also being conducted to evaluate the biological properties and toxicity of DTBPB, with the aim of developing new antimicrobial agents and improving the safety of industrial processes that use DTBPB.
DTBPB has the potential to have significant implications in various fields of research and industry due to its unique physical and chemical properties. The compound can be used as an intermediate for the synthesis of various polymers, including high-performance materials, such as polyamide-imides and polyphthalamides. DTBPB can also have applications in organic electronics due to its ability to act as a hole-transport material in OLEDs.
Despite its numerous potential applications, there are several limitations and future directions for the use of DTBPB. One limitation is the lack of knowledge regarding the long-term toxicity and potential carcinogenicity of the compound. Future research should focus on evaluating the safety of DTBPB in more detail. Another limitation is the complex synthesis pathway of DTBPB, which requires multiple steps and reagents. Future research should aim at developing simpler and more efficient synthetic methods for DTBPB. Furthermore, more research should be conducted to evaluate the biological properties and potential applications of DTBPB in various fields of research and industry.
In conclusion, 4-(2,4-Di-tert-pentylphenoxy)butanenitrile is a versatile compound that exhibits unique physical and chemical properties. DTBPB has the potential to have numerous applications in various fields of research and industry, including polymer synthesis and organic electronics. However, more research is required to evaluate the safety and biological properties of DTBPB to fully explore its potential applications.
In conclusion, 4-(2,4-Di-tert-pentylphenoxy)butanenitrile is a versatile compound that exhibits unique physical and chemical properties. DTBPB has the potential to have numerous applications in various fields of research and industry, including polymer synthesis and organic electronics. However, more research is required to evaluate the safety and biological properties of DTBPB to fully explore its potential applications.
XLogP3
6.4
Other CAS
36268-65-2
Wikipedia
Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
General Manufacturing Information
Butanenitrile, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-: ACTIVE
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








